8-(4-chlorophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 8-(4-chlorophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Structure: !Compound Structure)
Classification: It belongs to the class of heterocyclic compounds, specifically pyrido[2,1-b][1,3,5]thiadiazines.
Preparation Methods
Synthetic Routes::
- The synthesis of this compound involves several steps, including cyclization and functional group modifications.
- One common approach is via cyclization of appropriate precursors under specific conditions.
- Industrial-scale production typically involves efficient synthetic routes, optimization, and scalability.
- Unfortunately, specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
Reactions::
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction reactions may yield saturated derivatives.
Substitution: Substitution reactions at the aromatic rings are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various halogenating agents (e.g., chlorine, bromine) or nucleophilic substitution reagents (e.g., sodium hydroxide).
- The exact products depend on reaction conditions, but derivatives with modified functional groups are likely.
Scientific Research Applications
Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Potential use in organic electronics or as a building block for novel materials.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets (e.g., proteins, enzymes).
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its fused pyrido-thiadiazine ring system sets it apart.
Similar Compounds: Other heterocyclic compounds with similar functionalities, such as pyridines, thiadiazines, or pyrimidines.
Properties
Molecular Formula |
C22H20ClN3OS |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-3-(4-ethylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H20ClN3OS/c1-2-15-3-9-18(10-4-15)25-13-26-21(27)11-19(16-5-7-17(23)8-6-16)20(12-24)22(26)28-14-25/h3-10,19H,2,11,13-14H2,1H3 |
InChI Key |
QLDOPAXMCLBVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.